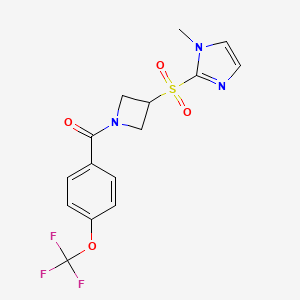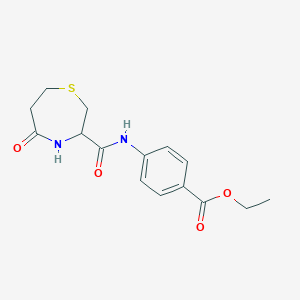![molecular formula C11H16Cl3NO5 B2791656 Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate CAS No. 123761-87-5](/img/structure/B2791656.png)
Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-Acetamidomalonate, also known as Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate, is a versatile building block used for the synthesis of various pharmaceutical and biologically active compounds . It is an intermediate for the preparation of Novobiocin analogues as potential heat shock protein 90 inhibitors .
Synthesis Analysis
This compound is a versatile building block used for the synthesis of various pharmaceutical and biologically active compounds . It is an intermediate for the preparation of Novobiocin analogues as potential heat shock protein 90 inhibitors .Molecular Structure Analysis
The molecular formula of this compound is C9H15NO5 . The linear formula is C17H20N2O5 .Chemical Reactions Analysis
The compound is used in the synthesis of various pharmaceutical and biologically active compounds . It is an intermediate for the preparation of Novobiocin analogues as potential heat shock protein 90 inhibitors .Physical And Chemical Properties Analysis
This compound is a white to light yellow crystalline powder . It has a melting point of 95-98 °C (lit.) and a boiling point of 185 °C/20 mmHg (lit.) . It is soluble in chloroform and methanol, and slightly soluble in water .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
diethyl 2-(1-acetamido-2,2,2-trichloroethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl3NO5/c1-4-19-9(17)7(10(18)20-5-2)8(11(12,13)14)15-6(3)16/h7-8H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERLULZTQPTSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(Cl)(Cl)Cl)NC(=O)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

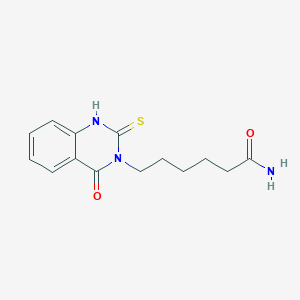
![12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene](/img/structure/B2791575.png)
![3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2791576.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2791577.png)
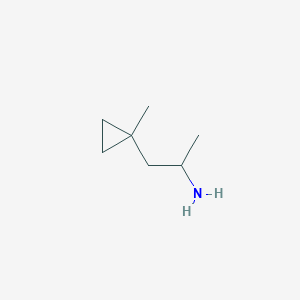
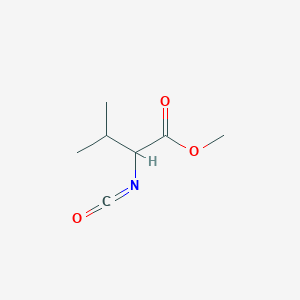
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2791580.png)

![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2791585.png)
![4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B2791586.png)
![5-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2791589.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2791590.png)
